molecular formula C17H17N5O3 B2992117 8-(3-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 896673-69-1

8-(3-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2992117
CAS No.: 896673-69-1
M. Wt: 339.355
InChI Key: AEWXHZOEABLVSI-UHFFFAOYSA-N
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Description

8-(3-Methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a chemical research compound designed for investigative purposes in biochemistry and cell biology. This compound belongs to a class of substituted purine derivatives that are of significant interest in early-stage pharmacological research, particularly as modulators of Toll-like receptor (TLR) pathways . The structural motif of the 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione core is synthetically derived from aminouracil precursors, which are known for their versatile biological activities and are key building blocks in heterocyclic chemistry . Researchers can utilize this compound as a reference standard or as a starting material for the synthesis of more complex molecules. Its well-defined molecular structure makes it suitable for structure-activity relationship (SAR) studies, aiding in the exploration of novel therapeutic agents. The compound is provided strictly for research applications in a controlled laboratory environment. It is not intended for diagnostic or therapeutic use and is unequivocally not for human consumption.

Properties

IUPAC Name

6-(3-methoxyphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O3/c1-9-10(2)22-13-14(20(3)17(24)19-15(13)23)18-16(22)21(9)11-6-5-7-12(8-11)25-4/h5-8H,1-4H3,(H,19,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEWXHZOEABLVSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1C4=CC(=CC=C4)OC)N(C(=O)NC3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

8-(3-methoxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound characterized by its unique imidazo[2,1-f]purine structure. This compound has garnered attention due to its potential biological activities. The following sections will detail its biological activity, including synthesis methods, case studies, and research findings.

  • Molecular Formula : C21H23N5O5
  • Molecular Weight : 425.4 g/mol
  • Structure : The compound features a methoxy group and multiple methyl groups attached to the imidazo[2,1-f]purine core, which is essential for its biological activity.

Antitumor Activity

Research indicates that compounds within the imidazo[2,1-f]purine class exhibit significant antitumor properties. For instance:

  • In Vitro Studies : Compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation. A study demonstrated that derivatives of imidazopyridines had IC50 values in the nanomolar range against various cancer cell lines .
CompoundCell LineIC50 (nM)Mechanism of Action
8-(3-methoxyphenyl)-1H-imidazo[2,1-f]purineMCF-7 (breast cancer)52Induces apoptosis
8-(3-methoxyphenyl)-1H-imidazo[2,1-f]purineMDA-MB-231 (triple-negative)74Inhibits tubulin polymerization

Anti-inflammatory Activity

The imidazo[2,1-f]purine derivatives have also been investigated for their anti-inflammatory effects:

  • Mechanism : These compounds can inhibit prostaglandin synthesis and modulate inflammatory pathways. For example, CGP28238 demonstrated potent anti-inflammatory activity with an ED50 of less than 2 mg/kg in animal models .

Cardiovascular Effects

Recent studies have explored the cardiovascular effects of the compound:

  • Antiarrhythmic Activity : Novel aminoalkyl derivatives of imidazo[2,1-f]purines were evaluated for antiarrhythmic properties. The findings suggest potential therapeutic applications in treating arrhythmias .

Study on Anticancer Properties

In a significant study published in Cancer Research, researchers synthesized several derivatives of imidazo[2,1-f]purines and evaluated their anticancer properties using various assays:

  • Results : One derivative showed a remarkable ability to induce G2/M phase cell cycle arrest and apoptosis in breast cancer cell lines. The immunofluorescence staining confirmed targeting of tubulin structures within the cells .

Evaluation of Anti-inflammatory Effects

A comprehensive evaluation of anti-inflammatory activity was conducted using animal models:

  • Findings : The compound exhibited significant inhibition of inflammatory markers with minimal gastrointestinal side effects compared to traditional NSAIDs. This highlights its potential as a safer alternative for treating inflammatory conditions .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Name / CAS Position 8 Substitution Key Pharmacological Activity Target Receptors/Enzymes Reference
Target Compound (877644-88-7) 3-Methoxyphenyl Not fully characterized Unknown
CB11 (PPARγ agonist) 2-Aminophenyl + 3-butyl Anticancer (NSCLC) via PPARγ activation PPARγ, ROS, caspase-3
AZ-853 (8-(4-(4-(2-fluorophenyl)piperazinyl)) 4-(4-(2-Fluorophenyl)piperazinyl Antidepressant, 5-HT1A partial agonist 5-HT1A, α1-adrenergic receptors
AZ-861 (3-Trifluoromethylphenyl analog) 4-(4-(3-Trifluoromethylphenyl)piperazinyl Antidepressant, stronger 5-HT1A agonism 5-HT1A, PDE4B/10A (weak)
Compound 3i (Zagórska et al.) 5-(4-(2-Fluorophenyl)piperazinyl) Antidepressant, anxiolytic 5-HT1A/5-HT7 receptors
Compound 5 (Zagórska et al.) 6,7-Dimethoxyisoquinolinyl 5-HT1A/7 receptor affinity, PDE4B/10A inhibition 5-HT1A/7, PDE4B/10A

Key Observations :

Substitution at Position 8: The 3-methoxyphenyl group in the target compound distinguishes it from analogs with arylpiperazinylalkyl (e.g., AZ-853, AZ-861) or aminophenyl (e.g., CB11) substituents. These structural differences correlate with divergent biological activities:

  • Arylpiperazinylalkyl derivatives (e.g., AZ-853) exhibit high affinity for serotonin receptors (5-HT1A/5-HT7), driving antidepressant effects .

Methyl vs. Bulky Substituents: The 1,6,7-trimethyl configuration in the target compound contrasts with analogs bearing butyl (CB11) or propyl (e.g., 8-(3-((3-chloro-4-methoxyphenyl)amino)propyl)-1,3,7-trimethyl-...dione, CAS:923229-49-6) groups . Bulky substituents enhance metabolic stability but may reduce blood-brain barrier (BBB) penetration, as seen in AZ-861’s weaker brain uptake compared to AZ-853 .

Physicochemical and Pharmacokinetic Properties

Table 2: Comparative Physicochemical Data

Compound Molecular Weight (g/mol) logP (Predicted) Metabolic Stability (HLM) BBB Penetration Potential
Target Compound 381.4 ~2.1 (moderate) No data Moderate (methoxy group)
AZ-853 455.5 ~3.8 Moderate High
AZ-861 505.5 ~4.2 Low Low
CB11 395.4 ~3.5 High (butyl chain) Low (PPARγ activity)

Key Observations :

Lipophilicity (logP) :

  • The target compound’s 3-methoxyphenyl group contributes to a predicted logP of ~2.1, lower than piperazinyl derivatives (logP >3.5). This may limit CNS activity compared to AZ-853 but reduce off-target effects.

Metabolic Stability :

  • Piperazinyl derivatives (e.g., AZ-853) show moderate-to-low stability in human liver microsomes (HLM) due to oxidative metabolism of the piperazine ring . The methoxy group in the target compound may undergo O-demethylation, but its metabolic fate remains unstudied.

Therapeutic Potential and Limitations

  • Antidepressant Activity: Unlike arylpiperazinylalkyl derivatives (e.g., 3i, AZ-853), the target compound lacks the piperazine moiety critical for 5-HT1A receptor binding (Ki <1 nM for AZ-853 vs.
  • Anticancer Activity: CB11’s 2-aminophenyl group enables PPARγ-dependent apoptosis, a mechanism unlikely for the target compound due to its distinct substitution .

Q & A

Basic: What synthetic methodologies are optimal for preparing derivatives of this compound?

Answer:
The synthesis of imidazo-purinedione derivatives often employs modular strategies, such as cyclocondensation and click chemistry. For example, the Huisgen azide-alkyne cycloaddition (a copper-catalyzed reaction) has been used to introduce aryl substituents at the 8-position under mild conditions (tert-butanol/H₂O, 65°C, 3 h) . Column chromatography (e.g., silica gel with gradient elution) is critical for purification, achieving yields between 10–55% depending on substituent steric effects . Key steps include:

  • In situ diazotization for azide precursors (e.g., using NaNO₂/HCl at 0°C) .
  • Solvent optimization to balance solubility (e.g., tert-butanol/water mixtures) .

Basic: Which analytical techniques are essential for structural confirmation?

Answer:
Multinuclear NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) are indispensable. For example:

  • ¹H NMR resolves methyl group environments (e.g., 1,6,7-trimethyl signals at δ 2.8–3.5 ppm) .
  • ¹³C NMR identifies carbonyl carbons (C2/C4 diones at δ 155–165 ppm) and methoxyphenyl substituents (δ 55–60 ppm for OCH₃) .
  • HRMS (ESI⁺) confirms molecular ions (e.g., [M+H]⁺ with <2 ppm error) .
    Methodological Tip: Use deuterated DMSO for solubility and assign NOESY correlations to confirm stereochemistry.

Advanced: How can computational modeling resolve contradictory reactivity data in substituted derivatives?

Answer:
Discrepancies in reaction outcomes (e.g., variable yields with fluorophenoxy vs. imidazolylpropyl substituents ) can be analyzed via:

  • DFT calculations to map transition states and steric/electronic effects of substituents.
  • Molecular docking to predict adenosine receptor binding affinities, explaining bioactivity variations .
    Case Study: AI-driven platforms (e.g., COMSOL Multiphysics) enable predictive optimization of reaction parameters (temperature, solvent ratios) to reduce trial-and-error experimentation .

Advanced: What strategies address low solubility in aqueous systems for pharmacological assays?

Answer:
Low solubility (common in methyl-substituted purinediones) can be mitigated by:

  • Co-solvent systems : Use DMSO/H₂O mixtures (<10% DMSO) to maintain compound stability .
  • Prodrug design : Introduce ionizable groups (e.g., phosphate esters) at the 3-methoxyphenyl moiety.
  • Micellar encapsulation : Employ surfactants like Tween-80 for in vitro assays .

Advanced: How to validate reaction mechanisms for substituent introduction at the 8-position?

Answer:
Mechanistic validation requires:

  • Isotopic labeling : Track ¹⁵N incorporation during cyclocondensation to confirm ring-closure pathways .
  • Kinetic studies : Monitor intermediates via LC-MS to distinguish stepwise vs. concerted mechanisms .
  • In situ IR spectroscopy : Detect transient species (e.g., nitrene intermediates in azide reactions) .

Basic: What are the stability considerations for long-term storage?

Answer:
Stability is influenced by:

  • Light sensitivity : Store in amber vials at -20°C under inert gas (N₂/Ar) .
  • Hygroscopicity : Use desiccants (silica gel) to prevent hydrolysis of the dione moiety .
  • Purity thresholds : Impurities >5% accelerate degradation; validate via HPLC (C18 column, 0.1% TFA in H₂O/MeCN) .

Advanced: How to reconcile conflicting bioactivity data across cell lines?

Answer:
Contradictory IC₅₀ values may arise from:

  • Receptor heterogeneity : Profile adenosine receptor subtypes (A₁ vs. A₂ₐ) via competitive binding assays .
  • Metabolic stability : Use LC-MS/MS to quantify intracellular compound levels and adjust for efflux pump activity .
  • Cell-specific CYP450 expression : Inhibit metabolic enzymes (e.g., ketoconazole for CYP3A4) to normalize data .

Basic: What are the critical parameters for scaling up synthesis?

Answer:
Key scale-up factors include:

  • Exotherm management : Use jacketed reactors for azide reactions to control temperature spikes .
  • Solvent recovery : Optimize distillation for tert-butanol/water mixtures to reduce waste .
  • Particle engineering : Mill final products to <50 µm for consistent bioavailability .

Advanced: How to design SAR studies for optimizing adenosine receptor antagonism?

Answer:
Structure-activity relationship (SAR) strategies involve:

  • Substituent libraries : Synthesize analogs with varied 3-methoxyphenyl groups (e.g., halogens, alkyl chains) .
  • Free-Wilson analysis : Quantify contributions of substituents to binding affinity using regression models .
  • Crystallography : Co-crystallize with A₂ₐ receptors to identify key hydrogen bonds (e.g., N7–His264 interactions) .

Advanced: What computational tools predict metabolic pathways for this compound?

Answer:
Predictive metabolism tools include:

  • ADMET Predictor™ : Simulate phase I/II metabolism (e.g., O-demethylation at the 3-methoxyphenyl group) .
  • CYP450 docking : Use AutoDock Vina to identify vulnerable sites for oxidation .
  • Machine learning : Train models on imidazo-purine analogs to forecast clearance rates .

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